molecular formula C19H21ClN2O4S2 B2428655 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923095-19-6

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2428655
CAS RN: 923095-19-6
M. Wt: 440.96
InChI Key: PXPSIEJMGFEEFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is part of a series of benzo[b]thiophene-2-carboxamide derivatives . The synthesis of these derivatives involves the design and creation of a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H15ClN2O4S2 and a molecular weight of 386.87. The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .

Scientific Research Applications

Antitumor Applications The synthesis and chemical properties of novel compounds, including those similar to the compound of interest, have been explored for their antitumor activities. For instance, certain imidazotetrazines derivatives have shown curative activity against leukemia, suggesting that related compounds may also possess significant antitumor potential (Stevens et al., 1984).

Catalytic and Desulfurization Processes Research has demonstrated the utility of certain compounds in the catalytic oxidative desulfurization of diesel fuel. These processes involve the use of Bronsted acidic ionic liquids as catalysts and extractants, highlighting the potential for similar compounds to be used in environmental remediation and the purification of fuels (Gao et al., 2010).

Antimicrobial Activity Compounds with structural similarities have been synthesized and tested for their antimicrobial properties. For example, various thiophenyl pyrazoles and isoxazoles have exhibited significant antibacterial and antifungal activities, suggesting that related carboxamide compounds might also be effective antimicrobial agents (Sowmya et al., 2018).

Photophysical Properties Studies on the absorption and fluorescence spectra of carboxamides have provided insights into their photophysical properties. Such research can inform the development of new materials for optical applications, including sensors and fluorescent markers (Patil et al., 2011).

Dye Synthesis The synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes demonstrates the utility of similar compounds in the textile industry. These dyes offer good coloration and fastness properties on polyester, indicating potential commercial applications (Sabnis & Rangnekar, 1989).

Mechanism of Action

The compound is part of a series of benzo[b]thiophene-2-carboxamide derivatives that have been designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane. Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S2/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-19-17(18(21)24)14-4-1-2-5-15(14)27-19/h7-10H,1-6,11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPSIEJMGFEEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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